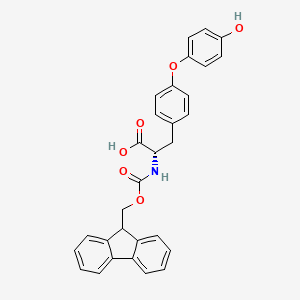

Fmoc-L-thyronine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H25NO6 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34)/t28-/m0/s1 |

InChI Key |

LFDWCUHMDBIXPE-NDEPHWFRSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-thyronine: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-thyronine is a protected amino acid derivative that serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of thyronine-containing peptides. Thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are thyroid hormones that play a critical role in regulating metabolism, growth, and development. The ability to incorporate thyronine into synthetic peptides allows for the development of novel therapeutic agents, diagnostic tools, and research probes to study thyroid hormone function and signaling. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-thyronine provides a base-labile protecting group strategy, which is central to the widely used Fmoc-based SPPS methodology.

Chemical Structure and Properties

The chemical structure of this compound consists of the L-thyronine amino acid backbone with its alpha-amino group protected by the Fmoc group.

Chemical Structure:

Simplified representation of the L-thyronine residue within a peptide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C30H25NO6 | [1][2] |

| Molecular Weight | 495.52 g/mol | [1] |

| CAS Number | 1354485-04-3 | [1][3] |

| Melting Point | Not available (Predicted for Fmoc-L-tyrosine: 182-187 °C) | [4] |

| Solubility | Expected to be soluble in organic solvents such as DMF, DMSO, CH2Cl2, and Ethyl Acetate. | Based on the solubility of the structurally similar Fmoc-3,5-diiodo-L-tyrosine.[5] |

| Appearance | Expected to be a white to off-white solid. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.8 ppm) and the aromatic and aliphatic protons of the L-thyronine backbone.[6]

-

¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbonyl carbons, aromatic carbons of both the Fmoc and thyronine moieties, and the aliphatic carbons of the amino acid.[6]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) at approximately m/z 496.53.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Fmoc protection of L-thyronine.

Materials:

-

L-thyronine

-

9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)

-

Dioxane or Acetone

-

Water

-

Dichloromethane (DCM)

-

Hexane or Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution of L-thyronine: Dissolve L-thyronine in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Fmoc-reagent: Dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone. Add this solution dropwise to the stirred L-thyronine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

-

Work-up:

-

Remove the organic solvent (dioxane or acetone) under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether or hexane to remove any unreacted Fmoc-reagent and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of this compound should form.

-

-

Isolation and Purification:

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Recrystallization (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.

Materials:

-

This compound

-

Rink Amide or Wang resin (pre-loaded with the first amino acid or for attachment of the first amino acid)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF and DCM to remove the piperidine and by-products.

-

-

Coupling of this compound:

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling activator (e.g., HOBt or OxymaPure, 3-5 equivalents) in DMF.

-

Add the coupling reagent (e.g., DIC, 3-5 equivalents) and DIPEA (if using HBTU/HATU) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Mandatory Visualization

The following diagram illustrates the general workflow of incorporating this compound into a peptide using solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a thyronine-containing peptide.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing the thyronine residue. Its use in Fmoc-based solid-phase peptide synthesis allows for the controlled and efficient assembly of these important biomolecules. The protocols and data presented in this guide provide a foundational resource for researchers in the fields of peptide chemistry, endocrinology, and drug discovery, enabling the exploration of the structure-activity relationships of thyronine-containing peptides and the development of novel therapeutics. While some physical and spectral properties are yet to be experimentally determined for this compound itself, the information available for closely related compounds provides a strong basis for its effective use in the laboratory.

References

- 1. sinfoochem.com [sinfoochem.com]

- 2. This compound | C30H25NO6 | CID 15700511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [biogen.es]

- 4. Nalpha-Fmoc-L-tyrosine CAS#: 92954-90-0 [m.chemicalbook.com]

- 5. FMOC-3,5-DIIODO-L-TYROSINE CAS#: 103213-31-6 [m.chemicalbook.com]

- 6. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-thyronine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-L-thyronine, a critical building block for the solid-phase synthesis of thyronine-containing peptides. Due to the limited availability of a specific, detailed protocol in peer-reviewed literature, this document outlines a robust and chemically sound hypothetical procedure based on established methods for Fmoc protection of amino acids and the purification of related iodinated compounds.

Introduction

L-thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are crucial thyroid hormones that regulate metabolism, growth, and development. The incorporation of these amino acids into peptides is of significant interest for developing novel therapeutics and biological probes. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for protecting the α-amino group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and facile removal with a mild base. This guide details a representative synthesis and purification strategy for Fmoc-L-thyronine.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of L-thyronine with a Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions. The phenolic hydroxyl group of the thyronine side chain may also require protection depending on the subsequent steps in peptide synthesis, but for the synthesis of the Fmoc-amino acid itself, it is often left unprotected.

Proposed Synthesis Pathway

The synthesis involves a nucleophilic attack of the amino group of L-thyronine on the electrophilic carbonyl carbon of Fmoc-OSu. A mild base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the N-hydroxysuccinimide (NHS) byproduct.

Experimental Protocol

Materials:

-

L-Thyronine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-thyronine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate. In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the L-thyronine solution with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (L-thyronine) is consumed (typically 4-6 hours).

-

Work-up:

-

Reduce the volume of the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the aqueous residue with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, this compound, will precipitate out of the solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, byproducts, and diastereomers. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

The general workflow for the purification of this compound involves an initial purification step, typically recrystallization for larger scales or flash chromatography for smaller scales, followed by a high-resolution technique like preparative HPLC if very high purity is required.

Experimental Protocols

Solvent System: A mixture of ethyl acetate and hexane is a common choice for the recrystallization of Fmoc-amino acids.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) with a small amount of acetic acid (e.g., 0.5%) to improve peak shape.

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Column: C18 reversed-phase column.

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

Gradient: A linear gradient of B into A (e.g., 20-80% B over 30 minutes).

Detection: UV at 265 nm (for the Fmoc group).

Procedure:

-

Dissolve the partially purified product in a minimal amount of the initial mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and lyophilize to obtain the final product as a fluffy white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar reactions.[]

Table 1: Synthesis of this compound - Expected Yield and Purity

| Parameter | Expected Value |

| Starting Material | L-Thyronine |

| Reagent | Fmoc-OSu |

| Theoretical Yield (g) | Dependent on scale |

| Crude Yield (%) | 85-95% |

| Crude Purity (by HPLC, %) | ~90% |

Table 2: Purification of this compound - Comparative Data

| Purification Method | Recovery Yield (%) | Final Purity (by HPLC, %) |

| Recrystallization | 70-85% | >98% |

| Flash Chromatography | 60-80% | >97% |

| Preparative HPLC | 50-70% | >99% |

Table 3: Characterization Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₃₀H₂₅NO₆ |

| Molecular Weight | 511.52 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Fmoc and thyronine moieties. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 512.16 |

| HPLC Retention Time | Dependent on specific column and conditions |

Conclusion

This technical guide provides a detailed, albeit representative, framework for the synthesis and purification of this compound. The outlined procedures are based on well-established principles of organic chemistry and peptide synthesis. Researchers and drug development professionals can adapt these methodologies to produce high-purity this compound for their specific applications. For critical applications, optimization of reaction and purification conditions is recommended to achieve the desired yield and purity.

References

Technical Guide: Fmoc-L-thyronine and Its Derivatives in Research

This technical guide provides an in-depth overview of Fmoc-L-thyronine and its iodinated derivatives, compounds of significant interest in peptide synthesis, drug discovery, and endocrinological research. The guide details the physicochemical properties, a representative experimental protocol for use in solid-phase peptide synthesis (SPPS), and a key signaling pathway relevant to its biologically active forms.

Physicochemical Properties

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for the stepwise synthesis of peptides. When attached to L-thyronine and its biologically active iodinated analogues, it allows for their precise incorporation into custom peptide sequences. The molecular formula and weight vary depending on the degree of iodination of the thyronine core.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C30H25NO6 | 495.52[1] |

| Fmoc-3,5-diiodo-L-thyronine | C30H23I2NO6 | 747.32[2] |

| Fmoc-3,5,3'-triiodo-L-thyronine | C30H22I3NO6 | 873.23[3] |

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines a standard procedure for the coupling of an Fmoc-protected L-thyronine derivative onto a solid-phase resin during peptide synthesis.

Objective: To covalently link this compound (or its iodinated derivative) to the N-terminus of a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound derivative

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol

Methodology:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes to ensure optimal reaction conditions.

-

Fmoc Deprotection:

-

The swelled resin is treated with a 20% solution of piperidine in DMF for 5 minutes to remove the N-terminal Fmoc group from the peptide chain.

-

The solution is drained, and the resin is treated with a fresh 20% piperidine solution for an additional 15 minutes to ensure complete deprotection.

-

The resin is then thoroughly washed with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve 3 equivalents of the this compound derivative and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the solution to activate the carboxylic acid group of the amino acid. The solution should change color, indicating activation.

-

-

Coupling Reaction:

-

The activated amino acid solution is immediately added to the deprotected peptide-resin.

-

The reaction vessel is agitated at room temperature for 2 hours to allow for the coupling reaction to proceed to completion.

-

-

Washing:

-

After the coupling period, the reaction solution is drained.

-

The resin is washed extensively with DMF (3 times), Isopropanol (3 times), and DCM (3 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional):

-

A small sample of the resin can be subjected to a Kaiser test or a microcleavage and subsequent analysis by mass spectrometry to confirm the successful addition of the this compound derivative.

-

-

Cycle Repetition: For the addition of further amino acids, the protocol is repeated from the Fmoc deprotection step.

Relevant Signaling Pathway: Non-Genomic Action of Thyroid Hormones

The biologically active form of thyronine, 3,5,3'-triiodo-L-thyronine (T3), can initiate rapid cellular responses through non-genomic pathways that do not involve direct gene transcription. These actions are often initiated at the plasma membrane. One well-documented pathway involves the binding of thyroid hormones to the integrin αvβ3 receptor, which in turn activates intracellular kinase cascades.[4][5] This is of particular interest to drug development professionals for its rapid onset of action compared to genomic effects.

Caption: Non-genomic signaling pathway of T3 via the integrin αvβ3 receptor.

References

An In-depth Technical Guide to Fmoc-L-thyronine: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine (Fmoc-L-thyronine), a key building block in peptide synthesis, particularly for the incorporation of the thyronine residue into peptide chains. This document details its chemical structure, physical properties, and provides representative experimental protocols for its synthesis, purification, and analysis.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-thyronine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine | N/A |

| Molecular Formula | C30H25NO6 | [1] |

| Molecular Weight | 495.52 g/mol | [2] |

| CAS Number | 1354485-04-3 | N/A |

| Appearance | White to off-white solid (Expected) | N/A |

| Melting Point | Not explicitly reported. Expected to be a high-melting solid, similar to other Fmoc-amino acids. | N/A |

| Solubility | Expected to be soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF); sparingly soluble in non-polar solvents and water. | N/A |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of L-thyronine with a fluorenylmethoxycarbonylating agent.

This protocol is a representative method based on standard procedures for the Fmoc protection of amino acids.

Materials:

-

L-thyronine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-thyronine in a 10% aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will cause the this compound to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification of the crude this compound is essential to remove impurities that could interfere with subsequent peptide synthesis.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If any insoluble material is present, filter the hot solution.

-

Slowly add hexane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the purified crystals by filtration, wash with a cold mixture of ethyl acetate and hexane, and dry under vacuum.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

HPLC is a standard method to assess the purity of this compound.

Table 2: Representative HPLC Protocol for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm |

| Injection Volume | 10 µL |

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the fluorenyl group (~7.2-7.8 ppm), protons of the thyronine aromatic rings, methine and methylene protons of the amino acid backbone, and the CH and CH2 protons of the Fmoc group. |

| ¹³C NMR | Carbonyl carbon of the carbamate (~156 ppm), aromatic carbons of the fluorenyl and thyronine rings, and aliphatic carbons of the amino acid and Fmoc group. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3000 (aromatic and aliphatic C-H stretch), ~1720 (C=O stretch of carbamate and carboxylic acid), ~1500 (N-H bend and aromatic C=C stretch), ~1250 (C-O stretch). |

| Mass Spec (m/z) | Expected [M+H]⁺ at ~496.17, [M+Na]⁺ at ~518.15. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.

Signaling Pathways and Biological Relevance

This compound itself is a synthetic molecule and is not directly involved in biological signaling pathways. Its significance lies in its role as a precursor for the synthesis of peptides containing L-thyronine. L-thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are thyroid hormones that play critical roles in regulating metabolism, growth, and development. These hormones exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that modulate gene expression.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, the provided information, based on established principles of peptide chemistry, offers a robust framework for its handling, synthesis, and application.

References

An In-depth Technical Guide to the Stability and Storage of Fmoc-L-thyronine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine (Fmoc-L-thyronine). Due to the limited availability of specific stability data for this compound, this document combines general knowledge of the stability of the Fmoc protecting group and the L-thyronine core structure with best practices for the handling and storage of sensitive biochemical reagents.

Introduction to this compound

This compound is a protected amino acid derivative crucial in solid-phase peptide synthesis (SPPS) for the incorporation of the thyronine residue into peptide sequences. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions. The stability of this compound is paramount to ensure the integrity of the peptide synthesis process and the purity of the final product.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three factors: the lability of the Fmoc group, the susceptibility of the thyronine core to degradation, and the overall handling and storage environment.

2.1. Fmoc Group Lability: The Fmoc protecting group is notoriously susceptible to cleavage by bases. This deliberate instability is exploited during peptide synthesis but requires careful handling to prevent premature deprotection during storage.

2.2. Thyronine Core Sensitivity: The thyronine structure, a substituted diphenyl ether, is known to be sensitive to light. Photodegradation can lead to the cleavage of the ether bond and other undesirable side reactions.

2.3. Environmental Conditions: Temperature, humidity, and the presence of reactive chemicals can all impact the long-term stability of this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended. These are general guidelines, and it is always advisable to consult the supplier's specific recommendations.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (Refrigerated or Frozen) | Low temperatures slow down potential degradation reactions. For long-term storage, -20°C is preferable. |

| Light | Store in the dark (amber vials or protected from light) | The thyronine core is susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and degradation from atmospheric moisture. |

| Container | Tightly sealed, airtight containers | Prevents the ingress of moisture and oxygen. |

| Form | Solid (lyophilized powder) | The solid form is generally more stable than solutions. |

Table 1: Recommended Storage Conditions for this compound

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from the known reactivity of its constituent parts.

Caption: Potential degradation pathways for this compound.

4.1. Base-Catalyzed Deprotection: Exposure to basic conditions, even mild ones, can lead to the cleavage of the Fmoc group, yielding free L-thyronine and dibenzofulvene-piperidine adducts (if piperidine is the base).

4.2. Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the diphenyl ether bond in the thyronine core, leading to various degradation products.

4.3. Oxidation: The phenolic hydroxyl group and the aromatic rings of the thyronine moiety can be susceptible to oxidation, especially with prolonged exposure to air.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. A High-Performance Liquid Chromatography (HPLC) method is generally the most suitable approach.

5.1. General Protocol for a Stability-Indicating HPLC Method:

Caption: A general workflow for developing a stability-indicating HPLC method.

5.1.1. Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or 280 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

Table 2: Example HPLC Conditions for this compound Analysis

5.1.2. Forced Degradation Studies:

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.

| Stress Condition | Example Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.01 M NaOH at room temperature for 1 hour (to observe Fmoc cleavage) |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 60°C for 48 hours (in solid state and in solution) |

| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours |

Table 3: Example Protocols for Forced Degradation Studies

The HPLC method should be able to resolve the main this compound peak from all degradation products formed under these stress conditions.

Handling Recommendations

To minimize degradation during handling, the following practices are advised:

-

Work in a controlled environment: Handle the compound in a clean, dry area, away from direct sunlight and sources of heat.

-

Use inert materials: Use glass or other inert materials for containers and spatulas.

-

Minimize exposure to air and moisture: Once opened, use the required amount and promptly reseal the container, preferably under an inert atmosphere.

-

Prepare solutions fresh: For applications requiring solutions of this compound, it is best to prepare them fresh before use. If storage of solutions is necessary, they should be stored at -20°C in airtight, light-protected vials and used within a short period.

Conclusion

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to the mild reaction conditions it affords, enabling the routine synthesis of complex and sensitive peptides that are crucial for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the Fmoc protecting group, its mechanism of action, detailed experimental protocols, and strategies for overcoming common challenges in Fmoc-based SPPS.

The Fmoc group is an amine-protecting group that is stable to acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine. This orthogonality to the acid-labile side-chain protecting groups is the foundation of the Fmoc/tBu strategy, which has become the most prevalent method for SPPS.[1] The process allows for the stepwise assembly of amino acids onto a solid support, with each cycle involving the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.[2]

The Chemistry of Fmoc Protection and Deprotection

The utility of the Fmoc group lies in its unique chemical structure. The fluorenyl ring system is a chromophore, which allows for the convenient monitoring of the deprotection step by UV spectroscopy.[3]

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzylfulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide. The liberated DBF can form an adduct with the secondary amine, driving the reaction to completion.

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-based SPPS consists of two main steps: deprotection and coupling. This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

Fmoc Deprotection

Standard Protocol:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.

-

Wash the resin thoroughly with DMF to remove the excess piperidine and the DBF-piperidine adduct.

Optimized Protocol for Difficult Sequences: For sequences prone to aggregation or aspartimide formation, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can be used.[4] This mixture has been shown to reduce diketopiperazine formation.[4]

Monitoring Deprotection: The Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.

Protocol:

-

Prepare three solutions:

-

Solution A: 0.5 mL of 0.01 M KCN in 24.5 mL of pyridine.

-

Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

-

Solution C: 20 g of phenol in 10 mL of n-butanol.

-

-

Take a few beads of the resin and wash them with DMF and then with DCM.

-

Add 2-3 drops of each solution to the beads.

-

Heat the sample at 110°C for 5 minutes.[5]

Interpretation of Results:

-

Dark blue/purple solution and beads: Positive result, indicating the presence of free primary amines (successful deprotection).

-

Yellow/colorless solution and beads: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).[5]

-

Yellow solution with proline: Proline, being a secondary amine, gives a yellow color.[5]

Amino Acid Coupling

HBTU/HOBt Activation: This is one of the most common and efficient methods for activating the carboxylic acid of the incoming Fmoc-amino acid.

Protocol:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes.

-

Wash the resin thoroughly with DMF.

Quantitative Data on Reagents and Conditions

The choice of reagents can significantly impact the yield and purity of the final peptide. The following tables summarize some key quantitative data.

| Deprotection Reagent | Concentration | Typical Time | Notes | Crude Purity (%) |

| Piperidine | 20% in DMF | 2 x 10 min | Standard reagent. | Variable |

| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Similar kinetics to piperidine, may reduce side reactions. | ~70-85 |

| Piperazine | 5-10% in DMF | 2 x 10 min | Can minimize aspartimide formation.[6] | ~70-85 |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | 2 x 5 min | Faster deprotection, reduces diketopiperazine formation.[4] | Can be >80 |

Table 1: Comparison of Common Deprotection Reagents.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Time | Advantages | Disadvantages |

| HBTU/HOBt | 1:1:2 | 30-60 min | Efficient and widely used. | Can cause side reactions with certain amino acids. |

| HATU/HOAt | 1:1:2 | 15-30 min | Highly efficient, especially for hindered couplings. | More expensive than HBTU. |

| COMU | 1:1:2 | 15-30 min | High coupling efficiency, safer alternative to HBTU/HATU.[5] | Can lead to peptide termination if used in excess.[5] |

| DIC/Oxyma | 1:1:2 | 30-60 min | Low racemization, good for sensitive amino acids. | DIC can form an insoluble urea byproduct. |

Table 2: Comparison of Common Coupling Reagents.

Cleavage and Final Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to quench reactive cationic species generated during the deprotection of side chains.

Common Cleavage Cocktails:

| Reagent Cocktail | Composition | Target Residues |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides containing Trp, Tyr, Met, Cys. |

| TFA/TIS/water | TFA/triisopropylsilane/water (95:2.5:2.5) | General purpose, TIS is a good scavenger for trityl groups. |

| TFA/DODT/water | TFA/3,6-dioxa-1,8-octanedithiol/water (95:2.5:2.5) | Good for peptides containing Arg. |

Table 3: Common Cleavage Cocktails for Fmoc-SPPS.

Overcoming Difficult Sequences

Certain peptide sequences, often those rich in hydrophobic residues, are prone to aggregation on the solid support, leading to incomplete deprotection and coupling reactions. Strategies to overcome these "difficult sequences" include:

-

Elevated Temperatures: Performing coupling reactions at higher temperatures can disrupt secondary structures and improve reaction kinetics.

-

Chaotropic Agents: The addition of chaotropic agents like LiCl to the reaction mixture can help to break up aggregates.

-

Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the formation of β-sheets.

-

Alternative Solvents: Using more polar solvents like NMP or a mixture of DMF and DMSO can improve the solvation of the growing peptide chain.

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, making it a more accessible and efficient process. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and the judicious selection of reagents are paramount to the successful synthesis of high-quality peptides. This guide provides a solid foundation for researchers and drug development professionals to navigate the intricacies of Fmoc-based SPPS and to troubleshoot the challenges that may arise in the synthesis of complex peptide molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]

The Pivotal Role of Thyronine Derivatives in Modern Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyronine derivatives, analogs of the endogenous thyroid hormones thyroxine (T4) and triiodothyronine (T3), are indispensable tools in biochemical research and drug development.[1][2] Their ability to selectively modulate the activity of thyroid hormone receptors (TRs) has paved the way for novel therapeutic strategies targeting a spectrum of metabolic diseases, including dyslipidemia and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth exploration of the core principles governing the use of thyronine derivatives in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

The physiological actions of thyroid hormones are primarily mediated by two major receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit distinct tissue distribution patterns.[3] TRα is predominantly found in the heart, brain, and bone, while TRβ is the major isoform in the liver.[1][3] This differential expression is the cornerstone of designing TRβ-selective thyromimetics that can elicit beneficial metabolic effects in the liver while minimizing adverse effects on the heart and other tissues.[1]

Quantitative Analysis of Thyronine Derivative Activity

The precise quantification of the binding affinity and functional potency of thyronine derivatives is paramount for structure-activity relationship (SAR) studies and the selection of lead compounds. The following tables summarize key quantitative data for endogenous thyroid hormones and various synthetic thyromimetic compounds.

Table 1: Thyroid Hormone Receptor Binding Affinities of Endogenous Thyronines and Synthetic Analogs

| Compound | TRα Binding Affinity (Kd/Ki, nM) | TRβ Binding Affinity (Kd/Ki, nM) | Selectivity (TRα/TRβ) | Reference |

| Endogenous Hormones | ||||

| L-Triiodothyronine (T3) | ~0.49 | ~0.40 | ~1.2 | [4] |

| L-Thyroxine (T4) | ~7-fold lower than T3 | 10- to 30-fold lower than T3 | - | [5][6] |

| Synthetic Analogs | ||||

| Sobetirome (GC-1) | 10-fold lower than T3 | Comparable to T3 | ~10-fold for TRβ | [2] |

| Eprotirome (KB2115) | Modestly higher than TRβ | Modestly lower than TRα | Modest TRβ selectivity | [3] |

| Resmetirom (MGL-3196) | - | ~0.024-0.12 µM (EC50) | ~12.8-fold for TRβ | [7] |

| VK2809A (MB07344) | - | - | 2.5 to 15.8-fold for TRβ | [8] |

| 3,5-Diiodothyropropionic acid (DITPA) | Weak | Weak (modestly higher than TRα) | Modest TRβ selectivity | [1] |

| Triiodothyroacetic acid (Triac) | 1.5-fold higher affinity than T3 | 3.5-fold higher affinity than T3 | ~2.3-fold for TRβ | [9] |

Table 2: Functional Potency (EC50) of Thyronine Derivatives in Transactivation Assays

| Compound | Cell Line | Receptor | EC50 (nM) | Reference |

| L-Triiodothyronine (T3) | Huh-7 | TRβ | ~0.1 | [7] |

| Resmetirom (MGL-3196) | Huh-7 | TRβ | ~0.2 | [7] |

| VK2809A | - | TRβ | - | |

| Sobetirome (GC-1) | - | TRβ | - | |

| Eprotirome (KB2115) | - | TRβ | - |

Table 3: Pharmacokinetic Properties of Selected Thyronine Derivatives

| Compound | Bioavailability (%) | Half-life (t½) | Peak Plasma Concentration (Tmax) | Reference |

| Levothyroxine (T4) | up to 80% (oral) | ~190 hours | 2-4 hours | [10] |

| Liothyronine (T3) | ~90% (oral) | ~19 hours | 1-2 hours | [10] |

| ALG-055009 | 86% (softgel vs solution) | ~20 hours | - | [8] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable biochemical research. This section provides methodologies for key assays used to characterize thyronine derivatives.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

- Receptor source: Membrane preparations from cells or tissues expressing TRα or TRβ.

- Radioligand: [¹²⁵I]T3.

- Test compounds: Thyronine derivatives at various concentrations.

- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

- Wash buffer: Ice-cold assay buffer.

- GF/C filters presoaked in 0.3% polyethyleneimine (PEI).

- Scintillation cocktail.

2. Procedure:

- Prepare receptor membranes by homogenizing cells or tissues in lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in assay buffer.

- In a 96-well plate, add in the following order:

- 150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).

- 50 µL of test compound at various concentrations or buffer for total binding.

- 50 µL of [¹²⁵I]T3 at a concentration at or below its Kd.

- For non-specific binding, add a high concentration of unlabeled T3.

- Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]

- Terminate the incubation by rapid vacuum filtration through the GF/C filters using a cell harvester.[11]

- Wash the filters four times with ice-cold wash buffer.[11]

- Dry the filters and add scintillation cocktail.

- Count the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a thyronine derivative to activate or inhibit TR-mediated gene transcription.

1. Materials:

- Mammalian cell line (e.g., HEK293, HeLa, or HepG2).

- Expression plasmids for TRα or TRβ.

- Reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a luciferase gene (e.g., firefly luciferase).

- Control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.

- Transfection reagent.

- Cell culture medium and supplements.

- Test compounds (thyronine derivatives).

- Luciferase assay reagent.

2. Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.

- Co-transfect the cells with the TR expression plasmid, the TRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

- After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

- Incubate for another 24 hours.

- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

3. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Plot the normalized luciferase activity against the log concentration of the test compound.

- Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Protocol 3: Quantification of Thyronine Derivatives by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of thyronine derivatives in biological samples.

1. Sample Preparation (from serum):

- To 200 µL of serum, add an internal standard mixture.

- Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.

- Alternatively, use liquid-liquid extraction with a suitable organic solvent.

- Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

- HPLC System: A system capable of gradient elution (e.g., Thermo Scientific Vanquish).

- Column: A C18 reversed-phase column (e.g., Thermo Scientific Accucore C18).

- Mobile Phase: A gradient of water and methanol containing 0.1% formic acid.

- Mass Spectrometer: A tandem mass spectrometer (e.g., Thermo Scientific TSQ Quantiva) operated in positive and negative electrospray ionization modes.

- Detection: Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis:

- Generate a calibration curve using standards of known concentrations.

- Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding and communication. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a typical experimental workflow in thyronine derivative research.

Genomic Signaling Pathway of Thyroid Hormones

Caption: Genomic signaling pathway of thyroid hormones.

Non-Genomic Signaling of Thyroid Hormones via PI3K Pathway

Caption: Non-genomic signaling of T3 via the PI3K pathway.

Experimental Workflow for Novel Thyromimetic Drug Discovery

Caption: Workflow for novel thyromimetic drug discovery.

Conclusion and Future Directions

Thyronine derivatives continue to be a fertile ground for biochemical research and therapeutic innovation. The development of highly selective TRβ agonists holds immense promise for treating metabolic disorders with an improved safety profile. Future research will likely focus on elucidating the nuances of non-genomic signaling pathways, developing novel drug delivery systems to enhance tissue-specific targeting, and exploring the therapeutic potential of thyronine derivatives in other disease areas such as neurodegenerative disorders. The methodologies and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

- 1. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. ninho.inca.gov.br [ninho.inca.gov.br]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. chem.uwec.edu [chem.uwec.edu]

An In-depth Technical Guide to the Solubility of Fmoc-L-thyronine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-thyronine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the expected solubility based on the general properties of Fmoc-protected amino acids and furnishes a detailed experimental protocol for determining precise solubility in a laboratory setting.

Introduction to this compound and Solubility

This compound is a derivative of the amino acid L-thyronine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amino terminus. This protecting group is pivotal in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation. The solubility of this compound is a critical parameter for its effective use in synthesis, influencing reaction kinetics, purity, and yield.

The solubility of a compound is determined by its molecular structure, polarity, and the properties of the solvent. The large, nonpolar Fmoc group significantly influences the solubility profile of the parent amino acid, generally rendering it more soluble in organic solvents and poorly soluble in aqueous solutions.

Expected Solubility in Organic Solvents

Based on the well-documented behavior of other Fmoc-protected amino acids, this compound is expected to be soluble in a range of polar aprotic solvents commonly employed in peptide synthesis. These solvents are effective at solvating the protected amino acid, facilitating its use in coupling reactions. Conversely, it is expected to have very low solubility in water.[1][2]

The table below summarizes the expected qualitative solubility of this compound in various organic solvents. This information is extrapolated from literature concerning the general solubility of Fmoc-amino acids.[3][4]

| Solvent Class | Solvent Name | Abbreviation | Expected Solubility | Notes |

| Polar Aprotic | N,N-Dimethylformamide | DMF | High | A standard and widely used solvent in peptide synthesis.[4] Note that DMF can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc group.[4] |

| N-Methyl-2-pyrrolidone | NMP | High | Another common solvent for peptide synthesis, often used as an alternative to DMF.[4] It is a strong solvent for most Fmoc-amino acids. | |

| Dimethyl sulfoxide | DMSO | High | A very polar solvent, often used in mixtures to dissolve difficult sequences or reagents.[4] A 50:50 mixture of DMF and DMSO can be effective for dissolving challenging Fmoc-protected amino acids.[5] | |

| N,N-Dimethylacetamide | DMAc | High | Similar in properties to DMF and NMP, and also a suitable solvent for SPPS.[3] | |

| Chlorinated | Dichloromethane | DCM | Moderate to High | While more commonly used in Boc-based SPPS, DCM can dissolve many Fmoc-amino acids.[4] However, its use in Fmoc chemistry can be limited as it may react slowly with piperidine (the Fmoc removal reagent).[4] |

| Ethers | Tetrahydrofuran | THF | Moderate | Can be a good solvent, particularly when used with PEG-based resins.[4] |

| Nitriles | Acetonitrile | ACN | Moderate | Also reported as an excellent solvent for use with PEG-based resins.[4] |

| "Green" Solvents | 2-Methyltetrahydrofuran | 2-MeTHF | Good | Considered a more environmentally friendly alternative to traditional SPPS solvents.[6] |

| Triethyl phosphate | TEP | Good | A low-viscosity green solvent that has been shown to dissolve most Fmoc-amino acids effectively.[6] | |

| Rhodiasolv PolarClean | - | High | A green solvent reported to have excellent capacity for dissolving all Fmoc-amino acids.[6] | |

| Aqueous | Water | H₂O | Very Low / Insoluble | The hydrophobic nature of the Fmoc group makes Fmoc-protected amino acids sparingly soluble in water.[1] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for concentration measurement

-

Volumetric flasks

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that not all of it will dissolve.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). Visual inspection should confirm the presence of undissolved solid at the end of this period.

-

-

Sample Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10 minutes).

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Transfer the aliquot to a volumetric flask and dilute it with a known volume of the same solvent to a concentration suitable for analysis.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

Dilution Factor = Final volume of diluted sample / Initial volume of aliquot

-

-

Replication:

-

Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Fmoc-L-thyronine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine (Fmoc-L-thyronine). The information presented herein is essential for the characterization and quality control of this critical raw material used in peptide synthesis and drug development. This document details expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that specific values may vary slightly depending on the solvent, concentration, and instrumentation used. The data presented here is a compilation based on typical values for Fmoc-protected amino acids and the thyronine structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.75 | d | 2H | Aromatic (Fmoc) |

| ~7.55 | d | 2H | Aromatic (Fmoc) |

| ~7.35 | t | 2H | Aromatic (Fmoc) |

| ~7.25 | t | 2H | Aromatic (Fmoc) |

| ~7.0-6.5 | m | 7H | Aromatic (Thyronine) |

| ~4.5-4.2 | m | 3H | CH (Fmoc), CH₂ (Fmoc) |

| ~4.3 | m | 1H | α-CH (Thyronine) |

| ~3.2 | m | 2H | β-CH₂ (Thyronine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (Carboxylic acid) |

| ~155-160 | C=O (Fmoc carbamate) |

| ~150-110 | Aromatic carbons (Fmoc & Thyronine) |

| ~65-70 | CH (Fmoc) |

| ~50-55 | α-C (Thyronine) |

| ~45-50 | CH₂ (Fmoc) |

| ~35-40 | β-C (Thyronine) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Fmoc carbamate) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₃₀H₂₅NO₆), the expected molecular weight is approximately 495.52 g/mol .

| m/z Value | Assignment |

| ~496.5 | [M+H]⁺ (Protonated molecule) |

| ~518.5 | [M+Na]⁺ (Sodium adduct) |

| ~451.5 | [M-CO₂]⁺ (Loss of carbon dioxide) |

| ~222.1 | [Fmoc-H]⁺ |

| ~179.1 | Fluorenyl cation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096 or more, depending on sample concentration.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.

-

Filter the solution through a 0.22 µm syringe filter if necessary.

Instrument Parameters (General for LC-ESI-MS):

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

-

Mass Range: Scan a range appropriate to detect the expected molecular ion and major fragments (e.g., m/z 100-1000).

Data Processing:

-

The mass spectrum will be generated by the instrument's software.

-

Identify the m/z values of the major peaks, including the molecular ion and any significant fragment ions or adducts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols: Fmoc-L-thyronine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are critical hormones that regulate metabolism, growth, and development. The incorporation of L-thyronine and its analogs into synthetic peptides is a key strategy for developing novel therapeutic agents, diagnostic tools, and research probes to study thyroid hormone function and signaling. This document provides detailed application notes and protocols for the use of Nα-Fmoc-protected L-thyronine (Fmoc-L-thyronine) in solid-phase peptide synthesis (SPPS).

Fmoc-based SPPS is the preferred method for synthesizing peptides containing modified or unusual amino acids due to its milder reaction conditions compared to Boc-chemistry.[1] However, the incorporation of bulky and sterically hindered amino acids like L-thyronine presents unique challenges that require careful optimization of synthesis parameters to achieve high purity and yield.

Key Challenges in Synthesizing Thyronine-Containing Peptides

The synthesis of peptides incorporating L-thyronine can be hampered by several factors, primarily related to its bulky diphenyl ether side chain:

-

Steric Hindrance: The large side chain of L-thyronine can impede coupling reactions, leading to incomplete acylation and deletion sequences. This is a common issue with bulky amino acids.[2]

-

Aggregation: Peptides containing hydrophobic and bulky residues like thyronine have a tendency to aggregate on the solid support. This can block reactive sites, leading to failed synthesis.[2][3]

-

Side Reactions: Although the thyronine side chain is relatively stable, the standard SPPS workflow can lead to side reactions, particularly during deprotection and cleavage steps if not properly managed.[4][5][6][7][8]

-

Difficult Purification: The hydrophobicity of thyronine-containing peptides can complicate purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier |

| This compound | High purity (>98%) |

| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g loading |

| Solvents (DMF, DCM) | Peptide synthesis grade |

| Coupling Reagents (HCTU, HATU) | High purity |

| Base (DIPEA) | Reagent grade |

| Deprotection Solution | 20% Piperidine in DMF |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |

| HPLC Solvents (Acetonitrile, Water) | HPLC grade |

| Ion-Pairing Agent (TFA) | HPLC grade |

General SPPS Workflow for Thyronine-Containing Peptides

The following diagram illustrates the general workflow for synthesizing a peptide containing L-thyronine using Fmoc-SPPS.

Caption: General workflow for solid-phase synthesis of a thyronine-containing peptide.

Detailed Protocol for Manual SPPS

This protocol is for a 0.1 mmol scale synthesis.

-

Resin Swelling:

-

Place 200 mg of Rink Amide resin (~0.5 mmol/g loading) in a reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Standard Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HCTU in 2 mL of DMF.

-

Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), extend the coupling time.

-

After complete coupling, drain the solution and wash the resin with DMF (5 x 5 mL).

-

-

This compound Coupling (Optimized):

-

Due to the steric bulk of this compound, a longer coupling time and potentially a different coupling reagent may be necessary.

-

Dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in 2 mL of DMF.

-

Add 8 equivalents of DIPEA and pre-activate for 2-3 minutes.

-

Add the activated solution to the deprotected resin.

-

Extend the coupling time to 4-6 hours, or even overnight if necessary.

-

Monitor the reaction completion with a Kaiser test. A negative test (yellow/colorless) indicates successful coupling.

-

If coupling is incomplete, a second coupling with fresh reagents may be required.

-

After complete coupling, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 (or 4 for subsequent thyronine residues) until the desired peptide sequence is assembled.

-

-

Final Fmoc Deprotection:

-

Perform the final Fmoc deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM (5 x 5 mL) and dry it under vacuum.

-

Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture into a cold centrifuge tube.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification by RP-HPLC

-

Column: C18 semi-preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 10-60% B over 30 minutes).

-

Detection: UV at 220 nm and 280 nm (the thyronine side chain absorbs at 280 nm).

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

-

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the following table provides expected ranges based on the synthesis of other bulky and modified amino acids.[14][15][16] Actual results will be sequence-dependent.

| Parameter | Expected Range | Notes |

| Coupling Efficiency | >95% | May require extended coupling times (4-12 hours) or double coupling. Monitoring with a Kaiser test is crucial. |